molecular formula C22H25N3O2 B14638409 5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- CAS No. 53828-18-5

5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-

Cat. No.: B14638409
CAS No.: 53828-18-5
M. Wt: 363.5 g/mol
InChI Key: DLHNONGYMSBNDL-UHFFFAOYSA-N
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Description

5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science, medicinal chemistry, and optoelectronics. The unique structure of 5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- makes it a subject of interest for researchers due to its potential biological activities and electronic properties .

Chemical Reactions Analysis

Types of Reactions

5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological and electronic properties .

Mechanism of Action

The mechanism of action of 5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activities .

Properties

CAS No.

53828-18-5

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

1,4-dibutoxy-6H-indolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H25N3O2/c1-3-5-13-26-17-11-12-18(27-14-6-4-2)21-20(17)24-19-15-9-7-8-10-16(15)23-22(19)25-21/h7-12H,3-6,13-14H2,1-2H3,(H,23,25)

InChI Key

DLHNONGYMSBNDL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)N=C3C(=N2)C4=CC=CC=C4N3

Origin of Product

United States

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